(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol

Lipophilicity Drug-likeness Lead optimization

(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol (CAS 2228824-10-8) is a spirocyclic building block comprising a 6-azaspiro[3.4]octane core with an N-benzyl substituent and a primary alcohol (–CH₂OH) at the C-8 position. With a molecular formula of C₁₅H₂₁NO and molecular weight of 231.33 g/mol, the compound belongs to the azaspiro[3.4]octane family—a class of conformationally constrained, three-dimensional scaffolds increasingly deployed in medicinal chemistry to replace planar heterocycles.

Molecular Formula C15H21NO
Molecular Weight 231.339
CAS No. 2228824-10-8
Cat. No. B2912363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol
CAS2228824-10-8
Molecular FormulaC15H21NO
Molecular Weight231.339
Structural Identifiers
SMILESC1CC2(C1)CN(CC2CO)CC3=CC=CC=C3
InChIInChI=1S/C15H21NO/c17-11-14-10-16(12-15(14)7-4-8-15)9-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2
InChIKeyXLVOOPVDGINFQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol – Compound Identity, Scaffold Class, and Procurement Baseline


(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol (CAS 2228824-10-8) is a spirocyclic building block comprising a 6-azaspiro[3.4]octane core with an N-benzyl substituent and a primary alcohol (–CH₂OH) at the C-8 position . With a molecular formula of C₁₅H₂₁NO and molecular weight of 231.33 g/mol, the compound belongs to the azaspiro[3.4]octane family—a class of conformationally constrained, three-dimensional scaffolds increasingly deployed in medicinal chemistry to replace planar heterocycles [1]. It is commercially available at 95–98% purity from multiple vendors for research use .

Why (6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol Cannot Be Replaced by In-Class or Scaffold Analogs Without Risk of Physicochemical Divergence


Interchanging azaspiro[3.4]octane derivatives within a synthetic or screening program carries measurable risk of altered lipophilicity, hydrogen-bonding capacity, and solubility profiles that can derail lead optimization [1]. Even within the same 6-benzyl-6-azaspiro[3.4]octane sub-family, substituting the C-8 methanol with an amine, carboxylic acid, or ethyl ester shifts the LogP by over 1.3 units and changes the hydrogen-bond donor/acceptor balance, directly affecting membrane permeability, metabolic stability, and off-target binding . The constrained spirocyclic geometry amplifies these differences because every substituent vector is spatially fixed—unlike in freely rotating chain analogs where functional groups can sample multiple orientations [2]. The quantitative evidence below demonstrates that substitution is not interchangeable without explicit re-validation.

(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol – Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity (LogP) Differentiation Versus the Ethyl Ester Analog – A 1.34-Unit LogP Advantage for Developability

(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol exhibits a computed LogP of 1.92, compared to 3.26 for the ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate analog . The 1.34-unit lower LogP places the methanol derivative within the favorable drug-like space (LogP < 3) and closer to the Rule-of-Five optima, whereas the ester analog exceeds commonly targeted lipophilicity ceilings, carrying elevated risk of poor aqueous solubility, high metabolic turnover, and off-target promiscuity [1]. The parent 6-azaspiro[3.4]octane scaffold has a LogP of 1.32, indicating that the benzyl and methanol substitutions together contribute a net +0.60 LogP shift—a moderate and tunable increment .

Lipophilicity Drug-likeness Lead optimization

Physicochemical Property Divergence Versus the Parent 6-Azaspiro[3.4]octane Scaffold – Boiling Point, Density, and Molecular Complexity

Relative to the unsubstituted 6-azaspiro[3.4]octane core, the target compound exhibits a boiling point of 334.7±17.0 °C (vs. 162.0±8.0 °C for the parent scaffold), a density of 1.1±0.1 g/cm³ (vs. 0.96±0.1 g/cm³), and a flash point of 149.1±19.6 °C (vs. 42.8±16.5 °C) . The molecular weight increase from 111.18 to 231.33 g/mol reflects the addition of the benzyl and hydroxymethyl groups, which introduce one hydrogen-bond donor, one additional hydrogen-bond acceptor, and two rotatable bonds absent in the parent scaffold . These differences directly affect chromatographic behavior, solvent partitioning, and storage conditions (target compound requires 2–8 °C storage versus ambient for the parent) .

Physicochemical properties Scaffold diversification Purification

Spirocyclic Scaffold Advantages – Fsp³ Content, Exit Vector Geometry, and Solubility Versus Flat Heterocyclic Counterparts

The 6-azaspiro[3.4]octane core of the target compound provides a fraction of sp³-hybridized carbon atoms (Fsp³) of approximately 0.86 (12 sp³ / 14 total carbons), substantially higher than typical planar heterocycles such as piperidine-fused aromatics (Fsp³ ≈ 0.3–0.5) [1]. Literature class-level evidence demonstrates that spirocyclic scaffolds with elevated Fsp³ content increase aqueous solubility by reducing crystal packing efficiency—the parent 6-azaspiro[3.4]octane exhibits an estimated water solubility of 23,870 mg/L, far exceeding that of typical flat heteroaromatic building blocks . The spirocyclic junction creates two geometrically defined exit vectors projecting at approximately 90° from the azetidine ring, enabling directional exploration of chemical space not accessible with monocyclic or fused bicyclic alternatives [2]. The embedded tertiary amine (predicted pKa ≈ 10.9–11.4) provides a protonation site for salt formation and solubility modulation .

Fraction sp³ (Fsp³) 3D scaffold Exit vectors Aqueous solubility

Procurement-Grade Purity and Cost Comparison Versus the Methanamine Analog – Differentiated Availability and Value

(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol is available at 98% purity from Leyan (Cat. 1574579) and 95% from Beyotime (Cat. Y176214) and GlpBio (Cat. GF51272) . The closest analog, (6-benzyl-6-azaspiro[3.4]octan-8-yl)methanamine (CAS 1989672-46-9), is also available at 98% from Leyan (Cat. 1563093) but at 95% minimum purity from CymitQuimica and AKSci, where the 1 g price is $1,073 versus $525 for the methanol derivative at GlpBio . The ethyl ester analog (CAS 2110507-78-1) at 97% purity from Beyotime costs ¥2,529/g, more than double the per-gram cost of the methanol derivative at comparable purity . The carboxylic acid hydrochloride analog (CAS 2060031-17-4) is available at 95% purity from Sigma-Aldrich and CheMenu .

Purity grade Procurement cost Vendor availability

Synthetic Pathway Relevance – Positional Analog of a Key DV-7751 Quinolone Antibiotic Intermediate

The 6-benzyl-6-azaspiro[3.4]octane scaffold is a direct structural congener of the C-10 substituent in DV-7751, a novel quinolone carboxylic acid antibiotic [1]. In the published synthetic route, (S)-8-amino-6-benzyl-6-azaspiro[3.4]octane—the amine analog at the C-8 position—was resolved with >96% enantiomeric excess and used as the key intermediate for DV-7751 assembly [2]. The target methanol compound differs from this intermediate solely by the C-8 substituent (–CH₂OH vs. –NH₂), positioning it as a versatile late-stage diversification precursor: the primary alcohol can be oxidized to the aldehyde or carboxylic acid, converted to a leaving group for nucleophilic displacement, or used directly in ether-forming reactions to generate analog libraries . The benzyl protecting group on the azetidine nitrogen enables selective deprotection under hydrogenolysis conditions (H₂, Pd/C) to expose the secondary amine for further functionalization .

Quinolone antibiotic DV-7751 C-10 substituent Stereochemical synthesis

(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol – Best-Fit Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) Library Construction – A Low-LogP, High-Fsp³ Spirocyclic Alcohol Fragment

With a LogP of 1.92 and Fsp³ ≈ 0.86, the compound satisfies standard fragment-like property criteria (MW < 250, LogP < 3, HBD ≤ 3, HBA ≤ 3) . It can serve as a primary alcohol fragment for fragment growing or linking strategies, where the –CH₂OH handle enables O-alkylation, esterification, or oxidation to the aldehyde for reductive amination. The low LogP relative to the ethyl ester analog (ΔLogP = –1.34) reduces the risk of hydrophobic collapse in biochemical assays [1].

Quinolone Antibiotic Analog Synthesis – Late-Stage Diversification Precursor for DV-7751-Type Scaffolds

As a structural congener of the validated DV-7751 C-10 intermediate, the methanol derivative provides an entry point for synthesizing quinolone analogs with modified C-8 substitution patterns . The –CH₂OH group can be elaborated into amines, amides, sulfonamides, or ethers that are inaccessible from the established 8-amino intermediate, enabling exploration of novel SAR around the C-10 substituent of fluoroquinolone antibiotics [1].

Muscarinic Receptor Agonist Scaffold Optimization – M₁/M₄ Receptor Program-Relevant Building Block

The 6-azaspiro[3.4]octane scaffold is a core motif in multiple patented muscarinic M₁ and/or M₄ receptor agonist series, including compounds from Sosei Heptares that have advanced to clinical development . The target compound, with its pre-installed N-benzyl group and C-8 methanol handle, provides a differentiated starting point for synthesizing 6-azaspiro[3.4]octane-6-carboxylate or 6-azaspiro[3.4]octane-6-amide derivatives that are prevalent in this therapeutic class [1].

Physicochemical Property-Tailored Lead Optimization – LogP-Modulated Scaffold Replacement

For medicinal chemistry programs requiring systematic LogP tuning, the methanol derivative (LogP 1.92) occupies a strategic midpoint between the parent scaffold (LogP 1.32) and the ethyl ester analog (LogP 3.26) . This enables property-based scaffold selection: the alcohol can be used when lower LogP is desired, the ester when higher LogP and membrane permeability are needed. The 1.34-unit LogP window across these three derivatives provides a measurable and predictable range for multiparameter optimization [1].

Quote Request

Request a Quote for (6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.